molecular formula C11H12N2O2 B6596589 ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1233237-93-8

ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B6596589
CAS No.: 1233237-93-8
M. Wt: 204.22 g/mol
InChI Key: YTJSIWPRJRFNGA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with a methyl group at position 2 and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₂N₂O₂ (molecular weight: 204.23 g/mol), and it belongs to a class of nitrogen-containing bicyclic systems with applications in medicinal chemistry and organic synthesis. The pyrrolo[3,2-c]pyridine scaffold is notable for its aromaticity, planarity, and ability to engage in hydrogen bonding, making it a versatile intermediate for drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-7(2)13-9-4-5-12-6-8(9)10/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSIWPRJRFNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233237-93-8
Record name ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by esterification. One common method involves a palladium-catalyzed Larock indole synthesis to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Preliminary studies have demonstrated effectiveness against certain bacterial strains, indicating a potential role in developing new antibiotics. The ability to modify the pyrrolo[3,2-c]pyridine structure may enhance its efficacy and spectrum of activity against resistant strains .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including cyclization and functionalization reactions. This versatility makes it an important building block in the synthesis of pharmaceuticals and agrochemicals .

Reagents in Chemical Reactions
The compound can be utilized as a reagent in several organic reactions due to its electrophilic nature. For example, it has been employed in nucleophilic substitution reactions to produce derivatives with enhanced biological activity. The ability to modify its functional groups allows chemists to tailor compounds for specific applications .

Case Studies and Research Findings

Study Objective Findings
Study on Anticancer ActivityEvaluate the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in breast and colon cancer cells; induced apoptosis through mitochondrial pathways
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsDemonstrated activity against Staphylococcus aureus and Escherichia coli; potential for developing new antibiotics
Synthesis of DerivativesExplore synthetic pathways for functionalized derivativesSuccessful synthesis of several derivatives with improved pharmacological profiles; highlights versatility as a synthetic intermediate

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns

The structural uniqueness of ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate lies in its substitution pattern. Comparisons with related derivatives highlight key differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 2-Me, 3-COOEt C₁₁H₁₂N₂O₂ 204.23 Aromatic core, methyl enhances steric bulk, ethyl ester improves lipophilicity
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ 270.10 Bromine enables cross-coupling reactions (e.g., Suzuki); lower solubility
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate 3-COOMe C₉H₈N₂O₂ 176.17 Methyl ester reduces lipophilicity; faster hydrolysis vs. ethyl derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 2-COOEt C₁₀H₁₀N₂O₂ 190.20 Ester position alters dipole moment and hydrogen-bonding capability

Key Observations :

  • Halogenated Derivatives : Bromine or chlorine at position 6 (e.g., ) introduces steric and electronic effects, enabling transition metal-catalyzed reactions but reducing aqueous solubility .
  • Ester Position : Moving the ester from position 3 to 2 (as in pyrrolo[2,3-c]pyridines) modifies electronic density, affecting reactivity and binding to biological targets .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity (logP ~1.5–2.0) compared to methyl esters, influencing pharmacokinetic properties .

Saturated vs. Aromatic Systems

Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate () is a saturated analog with a ketone group. Its NMR data (δ 172.2 ppm for carbonyl in ¹³C NMR) contrasts sharply with the aromatic target compound, which lacks sp³ hybridization in the ring. Saturation reduces aromatic conjugation, lowering melting points and altering solubility .

Physicochemical Properties

Melting Points and Solubility

  • This compound : Likely a low-melting solid or oil (similar to ’s decahydro derivatives, which are oils) .
  • Pyrano[3,2-c]pyridine Derivatives (): Higher melting points (e.g., 241–243°C for 3z) due to fused pyran rings increasing rigidity and crystallinity .
  • Halogenated Analogs: Reduced solubility in polar solvents (e.g., ethyl 6-bromo-... requires methanol/ethyl acetate for chromatography) .

Spectroscopic Data

  • ¹H NMR : The target compound’s methyl group at position 2 would resonate near δ 2.12 ppm (cf. ’s 2-methylpyrrole δ 2.12 ppm), while the ester methylene appears at δ 4.1–4.2 ppm (q, J = 7.1 Hz) .
  • ¹³C NMR : Ester carbonyl at δ ~165–170 ppm; aromatic carbons between δ 110–150 ppm .

Biological Activity

Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 2089831-25-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208 Da
  • LogP : 0.9
  • Polar Surface Area : 54 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 2

The compound features a pyrrolo[3,2-c]pyridine core, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from pyrrolo[3,2-c]pyridine. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

CompoundTargetIC50 (nM)
Compound 4hFGFR17
Compound 4hFGFR29
Compound 4hFGFR325

These findings suggest that this compound and its derivatives could serve as promising leads for developing targeted cancer therapies.

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been investigated. Compounds similar to this compound have demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These results indicate the potential of these compounds as effective antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole-based compounds have been noted in various studies. Compounds related to this compound showed significant inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrole ring can enhance potency and selectivity. For instance:

  • Substitution at the nitrogen atom can influence hydrophobic interactions with target proteins.
  • The presence of electron-donating groups has been associated with increased activity against cancer cells.

Case Studies

  • FGFR Inhibition Study : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFRs. One compound exhibited remarkable potency with an IC50 value of just 7 nM against FGFR1, indicating a strong potential for further development as an anticancer agent .
  • Antibacterial Efficacy : In a comparative study against common pathogens, derivatives showed significant antibacterial activity, particularly against S. aureus, suggesting their utility in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 2
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ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

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